Azetidin-3-ylmethanol

Descripción general

Descripción

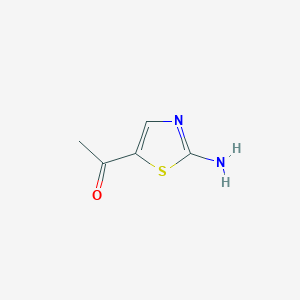

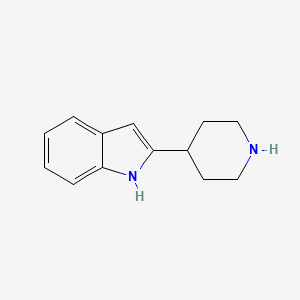

Azetidin-3-ylmethanol (A3M) is a synthetic compound with a variety of applications in science and research. It is a cyclic ether with a molecular weight of 121.17 g/mol and a melting point of 103-104°C. It is a colorless liquid with a slightly sweet odor and is soluble in ethanol, methanol, and chloroform. A3M has been used in scientific research for its ability to modulate the activity of enzymes, hormones, and other molecules.

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

Azetidin-3-ylmethanol, as part of the azetidine family, is significant in medicinal chemistry due to its inclusion in various biologically active compounds. Duncton et al. (2009) demonstrated the introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction), showcasing its utility in drug discovery, particularly in the synthesis of molecules like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009). Similarly, Singh et al. (2012) synthesized azetidin-2-ones showing marked improvement in antileishmanial activity, suggesting the potential of this compound derivatives in treating parasitic infections (Singh et al., 2012).

Antitumor and Antimicrobial Properties

This compound derivatives have shown promising results as antitumor agents. For instance, Thomas et al. (2014) focused on azetidinone derivatives with 1, 2, 4-triazole for anti-tubercular activity, highlighting their potential against Mycobacterium tuberculosis (Thomas et al., 2014). Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, finding potent antiproliferative compounds effective against breast cancer cells (Greene et al., 2016). Additionally, Liang et al. (2021) designed azetidin-2-one derivatives as tubulin polymerization inhibitors, demonstrating significant tumor growth inhibition in a xenograft mice model (Liang et al., 2021).

Pharmaceutical Applications

In the pharmaceutical industry, this compound derivatives have been utilized for various applications. For instance, the development of T-type calcium channel blockers involving spiro-azetidines and azetidinones by Smith et al. (2010) highlights their potential in treating inflammatory and neuropathic pain (Smith et al., 2010). Arya et al. (2014) reviewed the wide range of pharmacological properties of azetidin-2-ones, underlining their significant role in various therapeutic areas (Arya et al., 2014).

Nanotechnology and Drug Delivery

This compound has also found applications in nanotechnology and drug delivery systems. Jana et al. (2012) reported the use of perylene-3-ylmethanol nanoparticles for drug delivery, highlighting their role as "nanocarriers" and their ability in photoregulated anticancer drug release (Jana et al., 2012).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of this compound derivatives have been a focus of several studies. Ye et al. (2011) described a gold-catalyzed intermolecular oxidation method for the stereoselective synthesis of azetidin-3-ones, showcasing the compound's versatility in organic synthesis (Ye et al., 2011).

Safety and Hazards

Direcciones Futuras

Azetidines, including Azetidin-3-ylmethanol, are prevalent structural motifs found in various biologically active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

Propiedades

IUPAC Name |

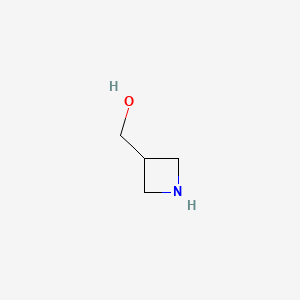

azetidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVWVYIAQBJHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539554 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95849-02-8 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.